molecular formula C20H30F2O2 B14292524 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene CAS No. 126162-54-7

1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene

Cat. No.: B14292524
CAS No.: 126162-54-7
M. Wt: 340.4 g/mol
InChI Key: MWQBUSWUUUOMQN-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene is an organic compound with the molecular formula C19H28F2O It is characterized by the presence of ethoxy, difluoro, and pentylcyclohexyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzene Ring Substituents: The ethoxy and difluoro groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.

    Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group is attached via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing one or more of its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted benzene compounds

Scientific Research Applications

1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene
  • 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
  • 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)

Uniqueness

1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

126162-54-7

Molecular Formula

C20H30F2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene

InChI

InChI=1S/C20H30F2O2/c1-3-5-6-7-15-8-10-16(11-9-15)14-24-18-13-12-17(23-4-2)19(21)20(18)22/h12-13,15-16H,3-11,14H2,1-2H3

InChI Key

MWQBUSWUUUOMQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)COC2=C(C(=C(C=C2)OCC)F)F

Origin of Product

United States

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